N,N-Dimethyl-4-oxo-2-dodecenamide
Description
N,N-Dimethyl-4-oxo-2-dodecenamide is a synthetic organic compound characterized by a 12-carbon unsaturated aliphatic chain (dodecenamide) with a ketone group at position 4 and a double bond at position 2. The amide nitrogen is substituted with two methyl groups, enhancing its lipophilicity and influencing its intermolecular interactions.
Properties
CAS No. |
53488-17-8 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-4-oxododec-2-enamide |
InChI |
InChI=1S/C14H25NO2/c1-4-5-6-7-8-9-10-13(16)11-12-14(17)15(2)3/h11-12H,4-10H2,1-3H3/b12-11+ |
InChI Key |
XYVKRNBAVMCTJW-VAWYXSNFSA-N |
SMILES |
CCCCCCCCC(=O)C=CC(=O)N(C)C |
Isomeric SMILES |
CCCCCCCCC(=O)/C=C/C(=O)N(C)C |
Canonical SMILES |
CCCCCCCCC(=O)C=CC(=O)N(C)C |
Synonyms |
CM 55 CM 55, (E)-isomer CM-55 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 4-Oxododecanedioic Acid ()
Structural Similarities and Differences :
4-Oxododecanedioic acid (C₁₂H₂₀O₅) shares the 12-carbon chain and 4-oxo group with N,N-Dimethyl-4-oxo-2-dodecenamide. However, it features two terminal carboxylic acid groups instead of an amide and a double bond.
| Property | This compound | 4-Oxododecanedioic Acid |
|---|---|---|
| Molecular Formula | C₁₄H₂₅NO₂ (inferred) | C₁₂H₂₀O₅ |
| Functional Groups | Amide, ketone, alkene | Carboxylic acids, ketone |
| Polarity | Moderate (amide + ketone) | High (acid groups) |
| Potential Applications | Surfactants, drug delivery | Polymer precursors |
Key Findings :
The replacement of carboxylic acids with an N,N-dimethylamide group reduces polarity, likely improving lipid bilayer penetration in biological systems. The double bond in the dodecenamide derivative may confer conformational rigidity, contrasting with the flexible aliphatic chain of 4-oxododecanedioic acid .
Comparison with N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides ()
Structural Analogues: Compounds such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and hexadecanamide (3i) share the 4-oxo and amide functionalities but incorporate aromatic quinoline rings instead of a linear aliphatic chain.
| Property | This compound | N-(4-Oxo-quinolinyl)alkylamides |
|---|---|---|
| Aromaticity | Absent | Present (quinoline ring) |
| Melting Point | Likely <250°C (inferred) | >250°C (reported) |
| Solubility | Higher in organic solvents | Lower (due to aromaticity) |
Key Findings: The absence of an aromatic system in this compound likely results in lower melting points and better solubility in nonpolar media compared to rigid quinoline-based amides. This structural simplicity may facilitate easier synthetic modification .
Comparison with DM-11 ()
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) is a structurally complex amide with heterocyclic rings.
| Property | This compound | DM-11 |
|---|---|---|
| Molecular Complexity | Low (linear chain) | High (multiple rings) |
| Functional Diversity | Amide, ketone, alkene | Amide, pyridinone, dichlorobenzyl |
| Bioactivity Potential | Unreported | Likely higher (pharmaceutical) |
However, its simplicity could make it a versatile intermediate for further functionalization .
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